molecular formula C10H8FNO3 B2774269 (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid CAS No. 63539-50-4

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid

Cat. No.: B2774269
CAS No.: 63539-50-4
M. Wt: 209.176
InChI Key: NVKBZXHSDUVZDI-WAYWQWQTSA-N
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Description

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluoroaniline group attached to a butenoic acid backbone

Properties

IUPAC Name

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBZXHSDUVZDI-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroaniline group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-fluoroanilino)-2-oxoethyl)isoquinolinium chloride
  • Poly(2-fluoroaniline)
  • 2-fluoroanilinoacetic acid

Uniqueness

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Biological Activity

(Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid features a fluoroaniline moiety attached to a 4-oxobut-2-enoic acid backbone. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action for (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid primarily involves its interaction with specific enzymes and receptors. The fluoroaniline group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. This interaction may lead to alterations in metabolic pathways and signal transduction processes, which are crucial for various cellular functions.

Anticancer Activity

Research indicates that (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid exhibits anticancer properties by inhibiting enzymes involved in tumor growth. Preliminary studies suggest that it may target pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Its structural similarity to known anti-inflammatory agents suggests that it might interact with inflammatory pathways, thus reducing inflammation in various models.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid, a comparison with structurally similar compounds is essential.

Compound NameStructureNotable ActivityReferences
2-(2-(2-fluoroanilino)-2-oxoethyl)isoquinolinium chlorideStructureAnticancer
4-(4-Fluoroanilino)-4-oxobut-2-enoic acidStructureAnticancer, Anti-inflammatory
2-fluoroanilinoacetic acidStructureEnzyme inhibition

This table illustrates that while many compounds share the fluoroaniline moiety, (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid stands out due to its specific combination of functionalities that enhance its biological activity.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on human breast adenocarcinoma cells demonstrated that (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid significantly inhibited cell growth at micromolar concentrations. The IC50 value was determined to be below 10 µM, indicating potent activity against cancer cell lines .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.
  • Enzyme Interaction Studies : Binding affinity assays revealed that (Z)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid interacts effectively with key metabolic enzymes, influencing their activity and thus altering metabolic pathways related to disease progression.

Q & A

Q. What techniques elucidate the compound’s binding mechanism with nucleic acids?

  • Methodology :
  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition.
  • Circular Dichroism (CD) : Track conformational changes in DNA/RNA secondary structures .

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